molecular formula C16H33NO2 B14198649 N,N-Dihexyl-4-hydroxybutanamide CAS No. 844476-36-4

N,N-Dihexyl-4-hydroxybutanamide

Cat. No.: B14198649
CAS No.: 844476-36-4
M. Wt: 271.44 g/mol
InChI Key: GIOCSBBHUGGRAK-UHFFFAOYSA-N
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Description

N,N-Dihexyl-4-hydroxybutanamide is an organic compound with the molecular formula C16H33NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with two hexyl groups and the fourth carbon of the butanamide chain is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dihexyl-4-hydroxybutanamide typically involves the reaction of 4-hydroxybutanoic acid with dihexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-hydroxybutanoic acid and dihexylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Catalysts: A coupling agent, such as dicyclohexylcarbodiimide (DCC), is often used to facilitate the formation of the amide bond.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexyl-4-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-Dihexyl-4-oxobutanamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions include N,N-Dihexyl-4-oxobutanamide (oxidation), N,N-Dihexylbutan-1-amine (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

N,N-Dihexyl-4-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dihexyl-4-hydroxybutanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the hydrophobic hexyl chains can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-4-hydroxybutanamide: This compound has a similar structure but with a fluorobenzyl group instead of hexyl groups.

    N-benzyl-4-hydroxybutanamide: This compound has a benzyl group instead of hexyl groups.

    N-phenyl-4-hydroxybutanamide: This compound has a phenyl group instead of hexyl groups.

Uniqueness

N,N-Dihexyl-4-hydroxybutanamide is unique due to its long hydrophobic hexyl chains, which can enhance its interaction with lipid membranes and hydrophobic pockets in proteins. This property makes it particularly useful in applications requiring strong hydrophobic interactions.

Properties

CAS No.

844476-36-4

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

N,N-dihexyl-4-hydroxybutanamide

InChI

InChI=1S/C16H33NO2/c1-3-5-7-9-13-17(14-10-8-6-4-2)16(19)12-11-15-18/h18H,3-15H2,1-2H3

InChI Key

GIOCSBBHUGGRAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CCCO

Origin of Product

United States

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